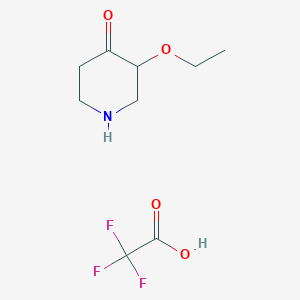

3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid” is a compound with the CAS Number: 2416231-18-8 . It has a molecular weight of 257.21 . The compound is an oil at room temperature .

Synthesis Analysis

Trifluoroacetic acid (TFA), a component of the compound, is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is manufactured using acetate and fluoride as precursors .Molecular Structure Analysis

The IUPAC name for the compound is 3-ethoxypiperidin-4-one 2,2,2-trifluoroacetate . The InChI code for the compound is 1S/C7H13NO2.C2HF3O2/c1-2-10-7-5-8-4-3-6(7)9;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) .Physical And Chemical Properties Analysis

The compound is an oil at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in the pharmaceutical industry, being present in over twenty classes of drugs and alkaloids . The compound can serve as a key intermediate in synthesizing various biologically active piperidines, which are essential for drug development.

Enantioselective Synthesis

The combination of certain organocatalysts with trifluoroacetic acid can lead to the formation of enantiomerically enriched piperidine derivatives . These compounds are valuable for creating pharmaceuticals that require specific stereochemistry for their efficacy.

Trifluoromethylation Reactions

Trifluoroacetic acid, a component of the compound, can act as a trifluoromethylating agent in arene C–H functionalization . This application is significant for introducing trifluoromethyl groups into aromatic compounds, enhancing their pharmacological properties.

Organic Transformations

Drug Synthesis

Catalysis

In catalytic systems, trifluoroacetic acid can be used to install trifluoromethyl groups onto arenes, providing a milder alternative to traditional methods .

Development of Fluorinated Pharmaceuticals

Fluorinated compounds, such as those derived from trifluoroacetic acid, exhibit improved membrane permeability and bioavailability. The compound can be used to create fluorinated analogs of drugs, which can be more effective than their non-fluorinated counterparts .

Multicomponent Reactions

The compound can participate in multicomponent reactions, which are efficient methods for constructing complex molecules from simpler substances in a single reaction vessel .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific structure and target .

Propriétés

IUPAC Name |

3-ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c1-2-10-7-5-8-4-3-6(7)9;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFOVOQECCPYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CNCCC1=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxypiperidin-4-one;2,2,2-trifluoroacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2776511.png)

![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2776513.png)

![N-[(1-Benzylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2776516.png)

![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-methoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2776520.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2776523.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(methylthio)nicotinamide](/img/structure/B2776525.png)

![[2-[(1R)-1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopentyl]-bis(3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2776527.png)

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2776531.png)